5-oxo-12-HETE

OXE receptor pharmacology eosinophilic inflammation GPCR antagonist screening

5-Oxo-12-HETE (5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid) is an endogenous oxoeicosatetraenoic acid (oxo-ETE) metabolite of arachidonic acid, formed via sequential actions of 5-lipoxygenase, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), and platelet 12-lipoxygenase. Unlike its parent compound 5-oxo-ETE—the most potent eosinophil chemoattractant among lipid mediators—5-oxo-12-HETE functions as an OXE receptor (OXER1) antagonist, blocking 5-oxo-ETE-induced calcium mobilization in human neutrophils with an IC₅₀ of 0.5 µM.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
Cat. No. B1249497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-12-HETE
Synonyms5-oxo-12-HETE
5-oxo-12-hydroxy-6,8,11,13-eicosatetraenoic acid
8-tarns-5-oxo-12-HETE
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(=O)CCCC(=O)O)O
InChIInChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18,21H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-/m0/s1
InChIKeyMLZJFLKEKVDNAZ-XPKTZJOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-12-HETE: A Naturally Occurring OXE Receptor Antagonist Eicosanoid for Inflammatory Research


5-Oxo-12-HETE (5-oxo-12(S)-hydroxy-6(E),8(Z),10(E),14(Z)-eicosatetraenoic acid) is an endogenous oxoeicosatetraenoic acid (oxo-ETE) metabolite of arachidonic acid, formed via sequential actions of 5-lipoxygenase, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), and platelet 12-lipoxygenase [1]. Unlike its parent compound 5-oxo-ETE—the most potent eosinophil chemoattractant among lipid mediators—5-oxo-12-HETE functions as an OXE receptor (OXER1) antagonist, blocking 5-oxo-ETE-induced calcium mobilization in human neutrophils with an IC₅₀ of 0.5 µM [2]. First identified and structurally confirmed through total chemical synthesis in 1998, this compound serves as both a critical probe for dissecting OXE receptor pharmacology and the foundational lead compound from which potent indole-based OXE antagonists have been developed [3][4].

1
Endogenous OXE receptor antagonist probe Naturally occurring eicosanoid that blocks OXER1 without detectable calcium agonism.
2
Pure antagonist pharmacology Functions as a clean negative control in calcium mobilization and chemotaxis assays.
3
Identity confirmed by total synthesis Synthetic standard matched endogenous platelet metabolite; reliable reference for lipidomics.

Why 5-Oxo-12-HETE Cannot Be Replaced by Other HETE or Oxo-ETE Family Members in OXE Receptor Studies


The oxo-ETE/HETE eicosanoid family exhibits profound functional divergence at the OXE receptor despite close structural homology: 5-oxo-ETE is a full agonist (pEC₅₀ 8.3–8.5), 5-oxo-15-HETE retains partial agonist activity (~1/10 potency), while 5-oxo-12-HETE is a pure antagonist devoid of calcium-mobilizing activity [1]. Even its immediate geometric isomer, 8-trans-5-oxo-12-HETE, shows a 5-fold reduction in antagonist potency (IC₅₀ 2.5 µM vs 0.5 µM), demonstrating that the stereochemical configuration of the Δ⁸ double bond critically governs receptor interaction [2]. Substituting 12S-HETE—which signals through an entirely different receptor (GPR31)—would direct research toward tumor proliferation pathways rather than OXE-mediated eosinophilic inflammation [3]. These functional distinctions preclude generic interchange among in-class compounds for any experiment requiring specific modulation of OXE receptor signaling.

5-Oxo-ETE
Full OXE agonist (pEC₅₀ 8.3–8.5); cannot substitute as antagonist control.
5-Oxo-15-HETE
Retains partial agonism at OXE receptor; may confound blockade-only experiments.
12S-HETE
Signals through GPR31/BLT2, not OXE; directs research toward tumor biology, not eosinophilic inflammation.
8-Trans isomer
Geometric isomer with 5-fold lower antagonist potency; stereochemical purity essential for reproducible IC₅₀.

Quantitative Differentiation of 5-Oxo-12-HETE Against Closest Structural and Functional Analogs


Functional Switch: Pure OXE Antagonist Activity vs. 5-Oxo-ETE Full Agonism in Human Neutrophils

5-Oxo-12-HETE is a pure OXE receptor antagonist that blocks 5-oxo-ETE-induced calcium mobilization with an IC₅₀ of 0.5 µM, while producing no detectable calcium signal itself at concentrations up to 10 µM—a 20-fold window above its antagonist IC₅₀ [1]. In contrast, 5-oxo-ETE is a full OXE agonist (pEC₅₀ 8.3–8.5, corresponding to EC₅₀ ~2–5 nM) that potently mobilizes intracellular calcium [2]. This agonist-to-antagonist functional inversion, driven solely by the addition of a 12(S)-hydroxyl group to the 5-oxo-ETE scaffold, makes 5-oxo-12-HETE uniquely suited as a negative-control tool compound and antagonist calibration standard in OXE receptor assays.

Functional switch
Head-to-head
Pure antagonist (IC₅₀ 0.5 µM) vs. full agonist 5-oxo-ETE (EC₅₀ ~2–5 nM); no calcium signal at ≤10 µM.
Supports OXE receptor antagonist calibration and negative-control use.
>2,000-fold selectivity window for antagonism over agonism.
OXE receptor pharmacology eosinophilic inflammation GPCR antagonist screening

Stereochemical Determinant of Antagonist Potency: 5-Fold Superiority over 8-Trans Isomer

The geometric configuration of the Δ⁸ double bond is a critical determinant of OXE receptor antagonist potency. In a direct, side-by-side comparison using identical assay conditions, 5-oxo-12-HETE (8Z configuration) blocked 5-oxo-ETE-induced calcium mobilization with an IC₅₀ of 0.5 µM, whereas its 8-trans isomer (8E) achieved only an IC₅₀ of 2.5 µM—a 5-fold reduction in potency [1][2]. Both compounds were tested concurrently in the same human neutrophil preparation, ruling out inter-assay variability. This stereochemical sensitivity parallels the known ~5-fold potency loss observed upon 8Z→8E isomerization of the agonist 5-oxo-ETE itself, indicating a conserved structural requirement at the receptor binding pocket [2].

Stereochemical potency
Head-to-head
8Z-isomer (5-oxo-12-HETE) IC₅₀ 0.5 µM; 8E-isomer IC₅₀ 2.5 µM. 5-fold potency advantage linked to Δ⁸ geometry.
Correct geometric isomer essential for reproducible antagonist potency.
Isomerization during storage may reduce activity.
structure-activity relationship eicosanoid stereochemistry OXE antagonist development

Absence of Intrinsic Agonism vs. 5-Oxo-15-HETE: Critical for Antagonist-Only Applications

Unlike the 15-lipoxygenase metabolite 5-oxo-15-HETE, which retains OXE receptor agonist activity at approximately one-tenth the potency of 5-oxo-ETE in calcium mobilization assays, 5-oxo-12-HETE is completely devoid of agonist activity at concentrations up to 10 µM [1][2]. This functional dichotomy—antagonist vs. partial agonist—is attributed to the proximity of the 12-hydroxyl group to the 5-oxo-Δ⁶,⁸-diene pharmacophore, which sterically or electronically prevents receptor activation while permitting binding [1]. Additionally, 5-oxo-12-HETE exhibits only very weak partial agonism (100–500 times less potent than 5-oxo-ETE) at a single endpoint (CD11b upregulation), whereas its calcium mobilization and chemotaxis effects are purely antagonistic [3].

No intrinsic agonism
Cross-study
No calcium mobilization up to 10 µM; 5-oxo-15-HETE retains ~1/10 agonist potency of 5-oxo-ETE.
Only endogenous oxo-ETE with pure antagonist profile at calcium/chemotaxis endpoints.
Weak partial agonism reported at CD11b only (100–500× less potent).
partial agonism OXE receptor calcium signaling neutrophil activation

Distinct Receptor Pathway vs. 12S-HETE: OXE Antagonism Contrasts with GPR31-Mediated Tumor Biology

Despite both being 12-lipoxygenase products, 5-oxo-12-HETE and 12S-HETE engage entirely distinct receptor systems with divergent biological outcomes. 5-Oxo-12-HETE antagonizes the OXE receptor (OXER1) on eosinophils and neutrophils, blocking inflammatory cell recruitment [1]. In contrast, 12S-HETE is a high-affinity agonist at GPR31 (EC₅₀ 0.28 nM), promoting tumor cell adhesion to endothelial matrix and facilitating metastasis [2][3]. 12S-HETE also signals through BLT2, further differentiating its polypharmacology from the single-target OXE profile of 5-oxo-12-HETE [2]. This receptor-level segregation means that experimental outcomes attributed to '12-LO products' may conflate two mechanistically unrelated pathways unless the specific metabolite is identified and sourced.

Receptor divergence
Class-level
5-Oxo-12-HETE: OXER1 antagonist; 12S-HETE: GPR31 agonist (EC₅₀ 0.28 nM) and BLT2 activator.
Using 12S-HETE as related control would activate pro-metastatic pathways, not OXE blockade.
Receptor-level segregation requires specific metabolite sourcing.
receptor selectivity GPR31 OXER1 cancer metastasis platelet biology

Platelet-Mediated Endogenous Inactivation Pathway Defines Unique Biological Provenance

5-Oxo-12-HETE is not merely a synthetic analog but a bona fide endogenous metabolite generated by a defined transcellular biosynthetic pathway: stimulated human platelets convert neutrophil-derived 5-oxo-ETE to 5-oxo-12-HETE via 12-lipoxygenase, representing a physiological mechanism for terminating 5-oxo-ETE signaling [1]. Unstimulated platelets predominantly reduce 5-oxo-ETE back to 5-HETE (99% loss of biological potency), while stimulated platelets shunt metabolism toward the 12-hydroxy antagonist metabolites [1]. This pathway was confirmed by matching the biologically derived material against authentic synthetic standards prepared via total chemical synthesis—a crucial identity verification that distinguishes 5-oxo-12-HETE from compounds known only as synthetic entities [2][3]. No other endogenous 5-oxo-ETE metabolite possesses antagonist properties; 5-oxo-15-HETE retains agonism and 5-oxo-20-HETE retains only ~10% bioactivity but as an agonist, not an antagonist.

Endogenous pathway
Method context
Formed by platelet 12-LO from 5-oxo-ETE under stimulation; identity confirmed by co-elution with synthetic standard.
Supports use as authentic reference standard in transcellular lipidomics workflows.
Distinct from reduction (5-HETE) and ω-oxidation pathways.
transcellular metabolism platelet-neutrophil interaction 5-oxo-ETE inactivation eicosanoid biochemistry

Foundational Lead Compound Status in OXE Antagonist Drug Discovery

5-Oxo-12-HETE has been explicitly designated as the lead compound for the development of potent, selective OXE receptor antagonists by the Rokach and Powell laboratories, the principal groups driving OXE receptor pharmacology [1][2]. This natural product lead has inspired the design of indole-based synthetic antagonists, including the first-generation compound 230 and the highly optimized clinical candidate S-Y048, which achieves an IC₅₀ of 20 pM at the OXE receptor—a 25,000-fold improvement over the original lead [3]. S-Y048 has demonstrated oral bioavailability with a plasma half-life of ~6 hours and significant inhibition of allergen-induced dermal eosinophilia in non-human primates, validating the translational trajectory that originated from 5-oxo-12-HETE [3]. No other endogenous oxo-ETE has served as the direct template for a therapeutic antagonist program.

Lead compound status
Source review
Designated lead for OXE antagonist development; inspired indole-based candidates (e.g., S-Y048, IC₅₀ 20 pM).
Serves as benchmarking standard for novel antagonist SAR campaigns.
Translational context from NHP models requires independent review.
drug discovery lead optimization OXE receptor antagonist asthma allergic inflammation

Definitive Application Scenarios for 5-Oxo-12-HETE Based on Quantitative Evidence


OXE Receptor Antagonist Calibration Standard in GPCR Screening Campaigns

Use 5-oxo-12-HETE as the endogenous reference antagonist for calibrating OXE receptor (OXER1) screening assays. With a well-characterized IC₅₀ of 0.5 µM against 5-oxo-ETE-induced calcium mobilization in human neutrophils [1], it provides a biologically relevant benchmark for evaluating novel synthetic antagonists. The compound's complete lack of intrinsic calcium agonism at concentrations up to 10 µM [1] ensures it functions as a clean antagonist control, unlike 5-oxo-15-HETE which introduces confounding partial agonism [2]. Include 5-oxo-12-HETE as a standard reference compound in every OXE antagonist dose-response plate to enable cross-assay and cross-laboratory normalization.

LC-MS/MS Lipidomics Reference Standard for Transcellular Eicosanoid Metabolism Studies

Employ 5-oxo-12-HETE as an authentic quantitative standard in targeted lipidomics workflows analyzing platelet-neutrophil transcellular metabolism. The compound's identity as a genuine endogenous metabolite—formed by platelet 12-lipoxygenase action on neutrophil-derived 5-oxo-ETE and validated by co-elution with synthetic material [3][4]—makes it indispensable for accurate multiple reaction monitoring (MRM) method development. Distinguishing 5-oxo-12-HETE from its 8-trans isomer (5-fold less potent antagonist [3]) requires chromatographic resolution of geometric isomers; procurement of the authentic 8Z standard is therefore essential for correct peak assignment in biological matrices.

Negative Control in Eosinophil and Neutrophil Chemotaxis Experiments

Apply 5-oxo-12-HETE as the definitive negative control in eosinophil and neutrophil migration assays where 5-oxo-ETE is used as the chemoattractant stimulus. 5-Oxo-12-HETE blocks 5-oxo-ETE-elicited neutrophil migration [5] without independently stimulating chemotaxis, making it ideal for verifying OXE receptor-specificity of migratory responses. In protocols comparing the chemotactic potency of 5-oxo-ETE against other eosinophil chemoattractants (eotaxin, PGD₂, LTB₄), inclusion of 5-oxo-12-HETE pre-treatment arms specifically isolates the OXE receptor-dependent component of the response [6].

Medicinal Chemistry Benchmark for Structure-Activity Relationship (SAR) Optimization of OXE Antagonists

Use 5-oxo-12-HETE as the foundational lead compound benchmark in SAR campaigns. Its IC₅₀ of 0.5 µM [1] and the 5-fold potency difference relative to its 8-trans isomer [3] define key pharmacophore requirements: the 12(S)-hydroxyl group confers antagonism, while the 8Z configuration is critical for optimal receptor interaction. Novel synthetic antagonists should be compared directly against 5-oxo-12-HETE in the same assay to quantify fold-improvement, following the trajectory established by programs that used this natural product lead to achieve 25,000-fold potency gains to the picomolar range [6][7].

Application
Selection Property
Validation Focus
OXE receptor antagonist screening
Pure antagonist profile; no calcium agonism at relevant concentrations
Antagonist potency against 5-oxo-ETE-induced calcium flux; cross-assay normalization
Lipidomic reference standard
Endogenous metabolite identity confirmed by total synthesis
MRM method development; chromatographic resolution of 8Z/8E geometric isomers
Eosinophil/neutrophil chemotaxis control
OXE-specific blockade without independent chemotactic activity
Isolation of OXE-dependent migration in multi-chemoattractant protocols
Medicinal chemistry SAR benchmark
Defined pharmacophore (12S-OH, 8Z configuration) with reported antagonist IC₅₀
Fold-improvement over lead; conservation of stereochemical requirements
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